![molecular formula C18H28N2O3 B5606056 1-(2,3-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine](/img/structure/B5606056.png)
1-(2,3-dimethoxybenzyl)-4-(3-methylbutanoyl)piperazine
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Overview
Description
Piperazine derivatives and their synthesis have been an area of interest due to their diverse chemical properties and potential applications in medicinal chemistry. The compound belongs to this class, featuring a 1-(2,3-dimethoxybenzyl) and 4-(3-methylbutanoyl) substitution pattern on the piperazine ring.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step processes including salification, monosubstitution reactions, and the use of specific catalysts to achieve desired substituents on the piperazine nucleus. Jian et al. (2011) described a synthesis process for a related piperazine derivative with an overall yield of 83%, showcasing the efficiency of such synthetic routes (Jian, 2011).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized using spectroscopic methods such as IR, NMR, and mass spectrometry. Abdel-Hay et al. (2014) discussed the analytical profiles of regioisomeric bromodimethoxy benzyl piperazines, highlighting the use of GC-MS and FT-IR for evaluating their structures (Abdel-Hay, Deruiter, & Clark, 2014).
properties
IUPAC Name |
1-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-14(2)12-17(21)20-10-8-19(9-11-20)13-15-6-5-7-16(22-3)18(15)23-4/h5-7,14H,8-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMKFLSNAAGQSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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